4-methoxy-2,2-dimethylpyrrolidine hydrochloride
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Overview
Description
4-methoxy-2,2-dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, including a methoxy group and two methyl groups attached to the pyrrolidine ring, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 4-methoxy-2,2-dimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-methoxy-2,2-dimethylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The methoxy and methyl groups influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2,2-dimethylpyrrolidine
- 2,2-dimethylpyrrolidine
- 4-methoxypyrrolidine
Uniqueness
4-methoxy-2,2-dimethylpyrrolidine hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2758002-59-2 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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